molecular formula C16H20N2O2S B2772940 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-phenethylurea CAS No. 2034257-31-1

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-phenethylurea

Cat. No.: B2772940
CAS No.: 2034257-31-1
M. Wt: 304.41
InChI Key: KVAXPUZHIFVMTF-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-phenethylurea is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a phenethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-phenethylurea typically involves the reaction of 3-hydroxy-3-(thiophen-3-yl)propylamine with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-phenethylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(o-tolyl)urea
  • 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Comparison: 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-phenethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(14-8-11-21-12-14)7-10-18-16(20)17-9-6-13-4-2-1-3-5-13/h1-5,8,11-12,15,19H,6-7,9-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAXPUZHIFVMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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